Enantiomer-Dependent LpxC Inhibition: (R)- vs (S)-Glyceric Acid Derivatives
Enantiomerically pure glyceric acid-derived hydroxamic acids exhibit stereospecific inhibition of LpxC, an essential enzyme in Gram-negative bacteria. The (R)-configured derivative (R)-7b displays a Ki value of 230 nM, representing 1.7-fold greater potency than the (S)-configured derivative (S)-7b (Ki = 390 nM) [1]. Notably, both enantiomeric derivatives of the glyceric acid scaffold exceed the antibacterial activity of their corresponding regioisomeric counterparts (compounds 6) against Escherichia coli [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against LpxC |
|---|---|
| Target Compound Data | Ki = 230 nM for (R)-glyceric acid-derived hydroxamic acid (R)-7b |
| Comparator Or Baseline | Ki = 390 nM for (S)-glyceric acid-derived hydroxamic acid (S)-7b |
| Quantified Difference | 1.7-fold lower Ki (higher affinity) for (R)-enantiomer; Ki ratio (R)/(S) = 0.59 |
| Conditions | In vitro LpxC enzyme inhibition assay using enantiomerically pure compounds obtained via chiral pool synthesis and lipase-catalyzed enantioselective desymmetrization |
Why This Matters
For antibacterial drug discovery programs targeting LpxC, procurement of enantiomerically pure (R)-glyceric acid as a synthetic starting material offers a measurable potency advantage over the (S)-enantiomer, directly impacting lead optimization outcomes.
- [1] Tangherlini G, Torregrossa T, Agoglitta O, et al. Synthesis and biological evaluation of enantiomerically pure glyceric acid derivatives as LpxC inhibitors. Bioorg Med Chem. 2016;24(5):1032-1044. View Source
